molecular formula C22H21N3O4S B2627194 2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 899962-31-3

2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2627194
CAS RN: 899962-31-3
M. Wt: 423.49
InChI Key: LSVURZLYRXKJAA-UHFFFAOYSA-N
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Description

2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H21N3O4S and its molecular weight is 423.49. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Several derivatives of thieno[3,2-d]pyrimidine have shown potent anticancer activity. One study synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives bearing different functional groups. These compounds displayed potent anticancer activity against human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Some compounds were found to be nearly as active as doxorubicin, a widely used chemotherapeutic agent (Hafez & El-Gazzar, 2017).

Crystal Structures

The crystal structures of certain pyrimidin-2-yl sulfanyl acetamides have been elucidated, revealing their conformation and potential interactions. For example, studies have characterized the crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and related compounds, providing insights into their molecular geometry and potential binding mechanisms (Subasri et al., 2017).

properties

IUPAC Name

2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-4-25-21(27)20-19(14-7-5-6-8-16(14)29-20)24-22(25)30-12-18(26)23-15-11-13(2)9-10-17(15)28-3/h5-11H,4,12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVURZLYRXKJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=CC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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